IWP-O1

Catalog No.
S531062
CAS No.
M.F
C26H20N6O
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IWP-O1

Product Name

IWP-O1

IUPAC Name

N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide

Molecular Formula

C26H20N6O

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33)

InChI Key

GYYDQHBKIHQHEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5

solubility

Soluble in DMSO

Synonyms

IWP-O1; IWPO1; IWP O1.

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5

The exact mass of the compound 2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide is 432.1699 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IWP-O1 is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt signaling proteins. By preventing Wnt secretion, IWP-O1 provides a potent tool for suppressing both canonical (β-catenin dependent) and non-canonical Wnt pathway activity in applications such as stem cell differentiation, developmental biology, and oncology research. Its 1,2,3-triazole core structure contributes to high metabolic stability, a key attribute for in vivo studies.

While other Porcupine inhibitors like LGK974 or related IWP-series analogs exist, they are not functionally interchangeable with IWP-O1. Differences in potency, metabolic stability, and physicochemical properties such as solubility can lead to significant variations in experimental outcomes. For example, a 2.5-fold difference in potency compared to a common substitute like LGK974 necessitates distinct dosing calculations and may alter the therapeutic window in cellular models. Selecting an alternative requires re-validation of concentration-response curves and formulation protocols, as it constitutes a different experimental variable, not a simple material substitution.

Exceptional Picomolar Potency Exceeding Other In-Class Inhibitors

IWP-O1 demonstrates exceptional potency in inhibiting Wnt signaling, with a measured EC50 of 80 pM in a Wnt-responsive luciferase reporter cell line (L-Wnt-STF). This is 2.5 times more potent than the widely used investigational Porcupine inhibitor LGK974, which showed an EC50 of 0.2 nM in the same study.

Evidence DimensionWnt Signaling Inhibition (EC50)
Target Compound Data80 pM
Comparator Or BaselineLGK974: 200 pM (0.2 nM)
Quantified Difference2.5x more potent than LGK974
ConditionsL-Wnt-STF cell-based luciferase reporter assay.

Higher potency allows for lower effective concentrations, reducing the risk of off-target effects and minimizing the amount of compound required for experiments.

Enhanced Metabolic Stability for Improved In-Vivo and Long-Term Culture Performance

Compared to earlier generations of Porcupine inhibitors, IWP-O1 was specifically designed for improved metabolic stability. In an ex vivo assay using mouse liver S9 fractions, IWP-O1 showed no degradation after 4 hours of incubation. In mouse plasma, it exhibited a half-life of 130 minutes.

Evidence DimensionMetabolic Stability
Target Compound DataNo degradation observed after 4 hours (Mouse Liver S9); t1/2 = 130 min (Mouse Plasma)
Comparator Or BaselineDescribed as 'significantly improved' over previously reported Porcn inhibitors from the same discovery program.
Quantified DifferenceHigh stability profile
ConditionsEx vivo incubation with mouse liver S9 fraction; in vivo mouse plasma pharmacokinetics.

High metabolic stability is critical for achieving consistent and sustained target inhibition in long-term cell culture (e.g., organoids) and is a prerequisite for efficacy in in vivo animal models.

Defined Solubility in DMSO for Reliable Stock Preparation

IWP-O1 has a well-characterized solubility profile in dimethyl sulfoxide (DMSO), a standard solvent for preparing high-concentration stock solutions in biological research. Technical datasheets from reputable suppliers report solubility values ranging from 10 mg/mL to 60 mg/mL in DMSO. For example, one source confirms solubility of at least 60 mg/mL (138.73 mM), enabling the preparation of concentrated, clear stock solutions.

Evidence DimensionSolubility in DMSO
Target Compound Data10-60 mg/mL (e.g., ≥ 60 mg/mL or 138.73 mM)
Comparator Or BaselineGeneral laboratory requirement for high-concentration stock solutions.
Quantified DifferenceEnables highly concentrated stock solutions
ConditionsStandard laboratory solvent (DMSO).

A defined and high solubility in DMSO is a crucial handling property that ensures reproducible preparation of stock solutions, preventing compound precipitation and inaccurate dosing in experiments.

Low-Dose Wnt Inhibition in Sensitive Stem Cell and Organoid Cultures

The picomolar potency of IWP-O1 makes it suitable for applications requiring maximal Wnt pathway suppression with minimal compound concentrations. This reduces the solvent load and lowers the risk of off-target effects in sensitive, long-term 3D cultures like organoids.

In Vivo Wnt Pathway Blockade in Murine Models

Demonstrated metabolic stability in mouse liver fractions and plasma supports the use of IWP-O1 in animal studies where sustained target engagement is necessary to observe a therapeutic or biological effect. Its stability ensures more consistent compound exposure between doses compared to less stable analogs.

High-Throughput Screening and Dose-Response Studies

A well-defined solubility profile in DMSO allows for the reliable creation of concentrated master stocks for use in automated, high-throughput screening platforms. This ensures accurate and reproducible serial dilutions for generating precise dose-response curves.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

432.16985928 g/mol

Monoisotopic Mass

432.16985928 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: You L, Zhang C, Yarravarapu N, Morlock L, Wang X, Zhang L, Williams NS, Lum L,

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